
Acetamide,2-cyano-N-(2-ethyl-6-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)-: is an organic compound with the molecular formula C₁₂H₁₄N₂O It is a derivative of acetamide, characterized by the presence of a cyano group and a substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)- can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 2-ethyl-6-methylaniline with ethyl cyanoacetate under solvent-free conditions. The reaction is typically carried out at elevated temperatures (around 150°C) to yield the desired cyanoacetamide derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The cyano group in acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)- can undergo nucleophilic substitution reactions. Common reagents include alkyl halides and bases.
Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form heterocyclic structures.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides, bases (e.g., sodium hydroxide).
Condensation: Carbonyl compounds, acidic or basic catalysts.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Major Products:
Substitution: Alkylated derivatives.
Condensation: Heterocyclic compounds.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry .
Biology and Medicine: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties. Research has shown that certain cyanoacetamide derivatives exhibit significant inhibitory effects on cancer cell lines .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its ability to form stable heterocyclic structures makes it valuable in the development of new materials and drugs.
Wirkmechanismus
The mechanism of action of acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)- and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. The cyano group and the substituted phenyl ring play crucial roles in binding to these targets, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Cyanoacetamide: A simpler analog without the substituted phenyl ring.
N-(2-Ethyl-6-methylphenyl)acetamide: Lacks the cyano group.
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide: Contains a chloro group instead of a cyano group.
Uniqueness: Acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)- is unique due to the presence of both the cyano group and the substituted phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
2-cyano-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C12H14N2O/c1-3-10-6-4-5-9(2)12(10)14-11(15)7-8-13/h4-6H,3,7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
UYKGOZMSPCHNQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)CC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



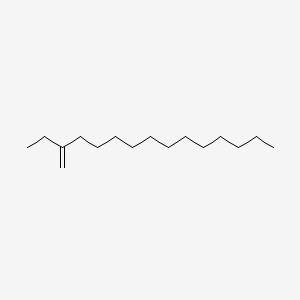
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
![Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate](/img/structure/B13796622.png)
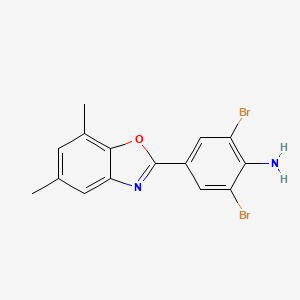
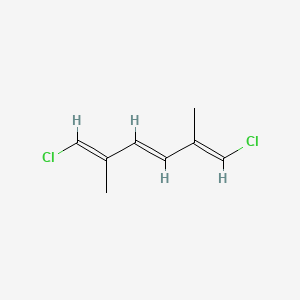

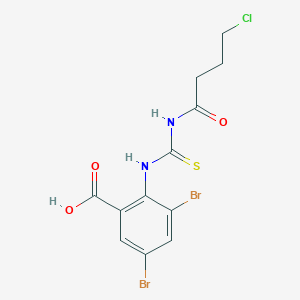
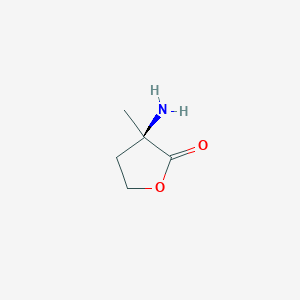
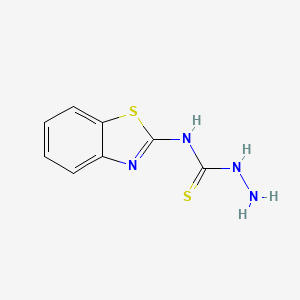
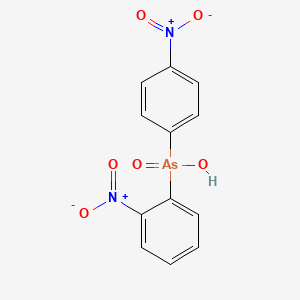

![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)
![5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13796686.png)
